2-羟基-4-苯基嘧啶-5-羧酸乙酯

描述

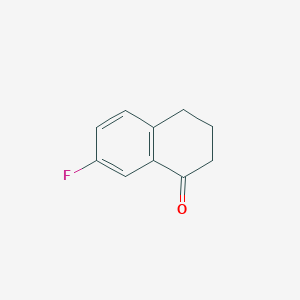

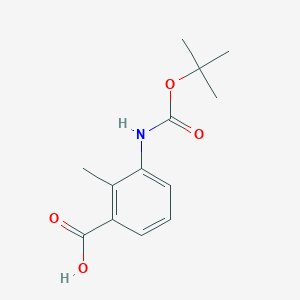

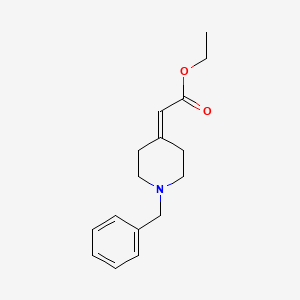

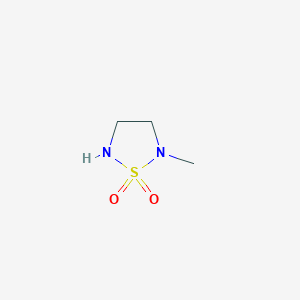

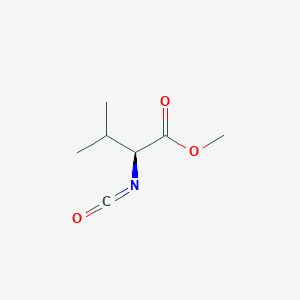

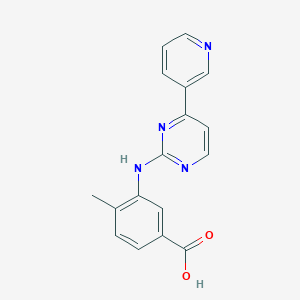

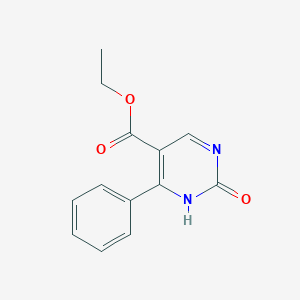

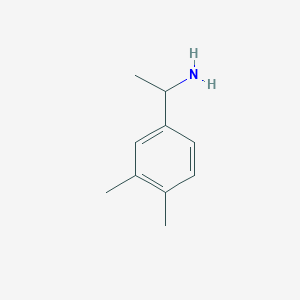

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids and are involved in many biological processes. The ethyl ester group at position 5 indicates that this compound is a derivative of pyrimidine carboxylic acid, with a hydroxyl group at position 2 and a phenyl group at position 4, which may contribute to its chemical reactivity and biological activity .

Synthesis Analysis

The synthesis of ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate derivatives can be achieved through various synthetic routes. One method involves the reduction of 4-arylamine-6-methyl-2-phenyl-5-pyrimidine carboxylic acid and its ethyl esters, which can lead to the formation of hydroxymethylpyrimidines with potential immunomodulatory and cytostatic properties . Another approach is the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, followed by hydrolysis and decarboxylation to yield the desired pyrimidinecarboxylates . Additionally, a one-step synthesis starting from diethyl 2-(ethoxymethylene)malonate has been reported to produce ethyl 4-hydroxypyrimidine-5-carboxylate derivatives with high yields, indicating a potentially efficient synthetic pathway for related compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse due to the presence of various substituents. For instance, the crystal structure of a related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined by X-ray diffraction studies, revealing a triclinic space group and a flat boat conformation of the tetrahydropyridine ring . Such detailed structural analyses are crucial for understanding the physical and chemical properties of these compounds and their interactions in biological systems.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits bifurcated O-H⋯O hydrogen bonds, which can lead to the formation of molecular dimers . Similarly, polysubstituted pyridines with hydroxy and carboxylate groups can form supramolecular aggregates through C-H⋯O, C-H⋯F, and C-H⋯π interactions . These interactions are significant as they can affect the solubility, stability, and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl, ester, and phenyl can impact the compound's polarity, solubility, and potential biological activity. For instance, the antioxidant activity of certain pyrimidine derivatives has been evaluated, with some compounds showing promising results in scavenging assays . These properties are essential for the development of pharmaceuticals and other applications where the biological activity of pyrimidine derivatives is of interest.

科学研究应用

抗菌剂

与 2-羟基-4-苯基嘧啶-5-羧酸乙酯密切相关的 4-氯-2-苯基嘧啶-4-羧酸乙酯已用于合成某些巯基和氨基嘧啶衍生物。这些衍生物已显示出作为抗病微生物的抗菌剂的潜力,表明该化合物在开发新抗菌剂中的更广泛适用性 (El-kerdawy et al., 1990)。

新型嘧啶合成

另一个应用是在微波介导的区域选择性合成新型嘧啶并[1,2-a]嘧啶中。这些嘧啶是在无溶剂条件下合成的,突出了该化合物在创建可能具有各种科学应用的新化学结构中的作用 (Eynde et al., 2001)。

细胞毒活性

2-羟基-4-苯基嘧啶-5-羧酸乙酯衍生物已因其细胞毒活性而被探索。研究表明,这些衍生物,特别是嘧啶环 5 位具有特定取代基的衍生物,对癌细胞和正常细胞系表现出不同程度的细胞毒性。这突出了该化合物在药物化学中的潜在用途,特别是在癌症研究中 (Stolarczyk et al., 2018)。

抗氧化剂

该化合物还被用于合成 2-(1-氨基环丁基)-5-(苯甲酰氧基)-6-羟基嘧啶-4-羧酸乙酯衍生物,该衍生物表现出有希望的抗氧化活性。这些活性通过各种检测进行评估,证明了该化合物在开发新型抗氧化剂中的效用 (Asha et al., 2009)。

作用机制

- The primary targets of this compound are not explicitly mentioned in the available literature. However, we know that it exhibits neuroprotective and anti-inflammatory properties .

- However, neuroprotection often involves pathways related to oxidative stress, protein misfolding, and apoptosis .

Target of Action

Biochemical Pathways

Result of Action

属性

IUPAC Name |

ethyl 2-oxo-6-phenyl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-12(16)10-8-14-13(17)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGYYZDMZFSPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445112 | |

| Record name | Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188781-06-8 | |

| Record name | Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)